Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)alaninate
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Overview
Description
Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)alaninate is an organic compound with a complex structure that includes a methylsulfonyl group and a dimethylphenyl group attached to an alaninate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)alaninate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenylamine, methylsulfonyl chloride, and alanine methyl ester.
Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)alaninate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.
Scientific Research Applications
Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)alaninate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate
- Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)valinate
- Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)leucinate
Uniqueness
Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)alaninate is unique due to its specific structural features, such as the presence of both a methylsulfonyl group and a dimethylphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(2,5-dimethyl-N-methylsulfonylanilino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-9-6-7-10(2)12(8-9)14(19(5,16)17)11(3)13(15)18-4/h6-8,11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJLQDGRLSIXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C(C)C(=O)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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